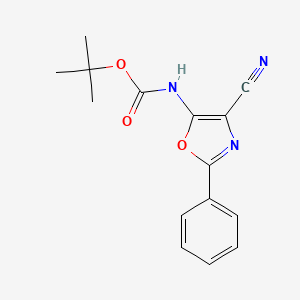
tert-Butyl (4-cyano-2-phenyloxazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyano group, a phenyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate typically involves the reaction of 4-cyano-2-phenyl-1,3-oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Researchers investigate its efficacy and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent .
Industry: In the industrial sector, tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate involves its interaction with specific molecular targets. The cyano group and oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
tert-Butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate: can be compared with other oxazole derivatives such as:
Uniqueness: The uniqueness of tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)21-14(19)18-13-11(9-16)17-12(20-13)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,18,19) |
InChI Key |
RQZJRLVEUUSBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(O1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


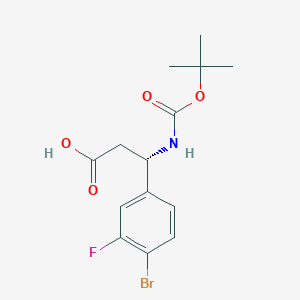
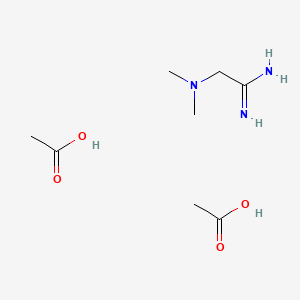


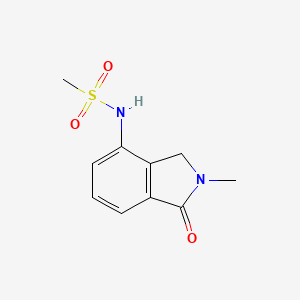
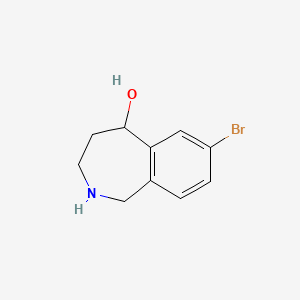
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

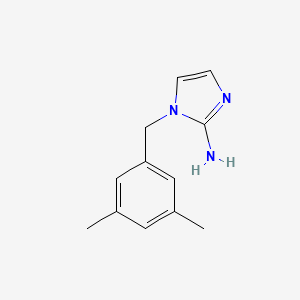
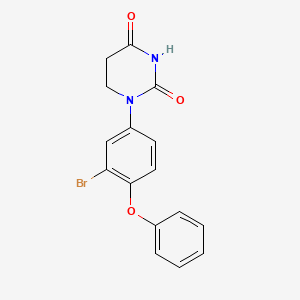
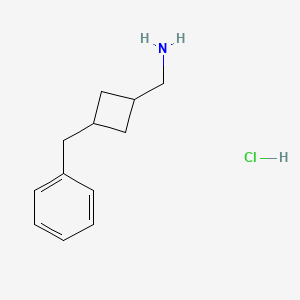
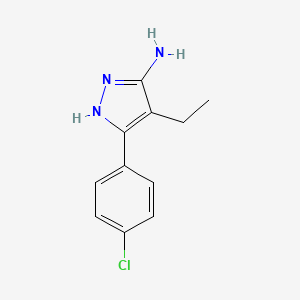
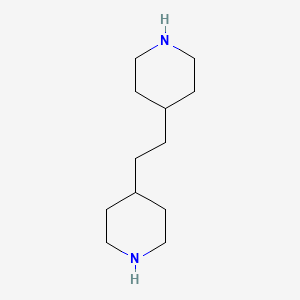
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
